molecular formula C5H6N2O2S B7776446 5-methoxy-2-sulfanyl-1H-pyrimidin-6-one

5-methoxy-2-sulfanyl-1H-pyrimidin-6-one

Cat. No.: B7776446
M. Wt: 158.18 g/mol
InChI Key: CDFYFTSELDPCJA-UHFFFAOYSA-N
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Description

5-Methoxy-2-sulfanyl-1H-pyrimidin-6-one is a heterocyclic compound featuring a pyrimidinone core with methoxy (-OCH₃) and sulfanyl (-SH) substituents at positions 5 and 2, respectively. Pyrimidinones are pivotal in medicinal chemistry due to their bioisosteric resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. The methoxy group enhances lipophilicity and metabolic stability, while the sulfanyl moiety contributes to hydrogen bonding and metal coordination, making this compound a candidate for drug development or catalysis .

Properties

IUPAC Name

5-methoxy-2-sulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-9-3-2-6-5(10)7-4(3)8/h2H,1H3,(H2,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFYFTSELDPCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN=C(NC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Trichloride-Mediated Chlorination

Patent CN103910683A details the use of phosphorus trichloride (PCl₃) to convert 4,6-dihydroxy-5-methoxypyrimidine sodium into 4,6-dichloro-5-methoxypyrimidine. The method involves refluxing at 110–120°C for 2–6 hours, achieving a 70–85% yield. Key advantages include reduced toxicity compared to phosphorus oxychloride (POCl₃) and lower production costs.

Reaction Conditions:

  • Temperature: 110–120°C

  • Time: 2–6 hours

  • Solvent: None (neat PCl₃)

  • Yield: 70–85%

Phosphorus Oxychloride-Based Chlorination

In contrast, CN103864701A employs POCl₃ for chlorinating 5-methoxy-4,6-dihydroxypyrimidine disodium salt. The process involves refluxing at 80–140°C for 2–6 hours, followed by trichloroethylene extraction to isolate 4,6-dichloro-5-methoxypyrimidine. While POCl₃ offers higher reactivity, it necessitates rigorous safety protocols due to its toxicity.

Comparative Data:

Chlorinating AgentTemperature (°C)Yield (%)Toxicity Risk
PCl₃110–12070–85Moderate
POCl₃80–14065–75High

Thiolation of Chlorinated Intermediates

Nucleophilic Substitution with Sulfur Sources

Introducing the sulfanyl group at C2 typically involves reacting 4,6-dichloro-5-methoxypyrimidine with sodium hydrosulfide (NaSH) or thiourea. Patent CN103864701A’s condensation step with sulfanilamide sodium provides a model for sulfur incorporation. Adjusting pH to 8–10 during condensation minimizes side reactions, achieving 60–75% yields.

Optimized Parameters:

  • Reagent: Sulfanilamide sodium (2.2 equiv)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Temperature: 70–100°C

  • pH: 8–10

Solvent Effects on Thiolation Efficiency

Polar aprotic solvents like DMSO enhance nucleophilicity of sulfur donors, while methanol or ethanol may protonate intermediates, reducing reactivity. Post-reaction acidification (pH 3–5) precipitates the product, as described in CN103864701A.

Cyclization and Purification Techniques

Acid-Catalyzed Cyclization

Post-thiolation, cyclization under acidic conditions (HCl, pH 3–5) forms the pyrimidinone ring. CN105646368A demonstrates that controlled acidification at 50–90°C prevents over-protonation, yielding this compound with >95% purity.

Crystallization and Solvent Recovery

Recrystallization from methanol or acetonitrile removes unreacted starting materials. For example, CN103910683A employs methanol for final purification, achieving a loss on drying (LOD) of ≤3%.

Emerging Methodologies and Catalytic Innovations

Phosgene-Free Chlorination

CN105646368A introduces triphosgene as a safer alternative to phosgene for chlorination. Using 1,2-dichloroethane as a solvent and DMAP as a catalyst, this method achieves 73–74% yields while reducing hazardous gas emissions.

Catalyst Screening:

CatalystYield (%)Reaction Time (h)
DMAP7420
Pyridine7320
N-Methylpyrrolidone6824

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-sulfanyl-1H-pyrimidin-6-one undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or modify the methoxy group.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the methoxy or sulfanyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-methoxy-2-sulfanyl-1H-pyrimidin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methoxy-2-sulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and sulfanyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • 5-Hydroxy-4-methoxy-2-(methylsulfanyl)-5-phenylthieno[2,3-d]pyrimidin-6(5H)-one (5b) Structure: Features a thieno-fused pyrimidinone with methoxy (position 4), methylsulfanyl (position 2), and phenyl (position 5) groups. Key Data:
  • Melting Point: 154–156°C .
  • ¹H NMR: Methoxy signal at δ 3.91 ppm; methylsulfanyl at δ 2.59 ppm .
  • Impact: The fused thiophene ring increases conjugation, altering electronic properties and stability compared to non-fused analogs.
  • 4-(Dimethylamino)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one (7a) Structure: Thieno-fused system with dimethylamino (position 4) and methylsulfanyl (position 2) groups. Key Data:
  • Melting Point: 133–135°C .
  • IR: Strong absorption at 1720 cm⁻¹ (C=O stretch) .

Non-Fused Pyrimidinone Derivatives

  • 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one Structure: A dihydropyrimidinone with acetyl, methyl, and phenyl substituents.

Substituent-Driven Reactivity

  • Sulfanyl vs. Methylsulfanyl Groups :
    • Compounds with -SH (e.g., target compound) may exhibit stronger hydrogen-bonding capacity compared to methylsulfanyl (-SMe) analogs (e.g., 5b, 7a), which prioritize lipophilicity .
  • Methoxy Positioning :
    • Methoxy at position 5 (target compound) vs. position 4 (5b) alters steric and electronic interactions, influencing binding affinity in biological systems .

Physicochemical and Spectral Properties

Table 1: Comparative Data for Select Pyrimidinone Derivatives

Compound Name Melting Point (°C) ¹H NMR (Key Signals) IR (C=O Stretch, cm⁻¹) HR-MS (M+H)
Target Compound* N/A Expected δ ~3.9 (OCH₃) ~1730 (predicted) Theoretical: 187.03
5b 154–156 δ 3.91 (OCH₃), 2.59 (SMe) 1736 321.0367 (Found)
7a 133–135 δ 3.35 (NMe₂), 2.50 (SMe) 1720 272.0527 (Found)
9c Oily liquid δ 2.59 (SMe), 3.04–3.21 (S-Et) 1733 351.0296 (Found)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methoxy-2-sulfanyl-1H-pyrimidin-6-one, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step routes, starting with pyrimidine precursors. For example, nucleophilic substitution at the 2-position with a sulfanyl group (e.g., using thiols under basic conditions) followed by methoxylation at the 5-position. Key factors include:

  • Protecting Groups : Use of acid-labile groups to prevent premature deprotection during sulfanyl incorporation .
  • Reaction Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions.
  • Purification : Column chromatography or recrystallization to isolate tautomerically pure forms .
    • Data Example :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Thiol, K₂CO₃, DMF6585%
2MeONa, MeOH7892%

Q. How can spectroscopic techniques confirm the structure and tautomeric forms of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR distinguishes tautomers (e.g., 6-one vs. 4-ol forms) via chemical shifts of NH (δ 10–12 ppm) and carbonyl protons. 13^{13}C NMR identifies methoxy (δ ~55 ppm) and thiocarbonyl (δ ~180 ppm) groups .
  • IR : Stretching frequencies for C=O (~1650 cm⁻¹) and C-S (~650 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS validates molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in crystallographic structure determination of this compound, and how can software tools address these issues?

  • Methodological Answer :

  • Tautomerism : The compound may crystallize in multiple tautomeric forms, complicating refinement. Use SHELXL to model disorder or alternative conformers .
  • Hydrogen Bonding : Sulfanyl and methoxy groups form complex H-bond networks. SHELXPRO aids in validating H-atom placement via Fourier difference maps .
  • Validation : Apply PLATON or CCDC tools to check for geometric outliers and R-factor discrepancies .

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding reactivity or biological activity?

  • Methodological Answer :

  • Case Study : If DFT calculations predict nucleophilic attack at the 2-sulfanyl group, but experimental assays show no reactivity:

Re-examine Solvent Effects : Computational models often assume gas-phase conditions; include solvation models (e.g., COSMO) .

Tautomeric State : Verify if the dominant tautomer in solution (via NMR) matches the computed structure .

Experimental Replication : Use controlled conditions (e.g., inert atmosphere) to rule out oxidation of the sulfanyl group .

Q. What strategies optimize regioselectivity in functionalizing this compound for derivatization studies?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to steer electrophilic substitution.
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki) for aryl group incorporation at the 4-position .
  • Kinetic vs. Thermodynamic Control : Adjust temperature and reaction time to favor desired products (e.g., lower temps for kinetic intermediates) .

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